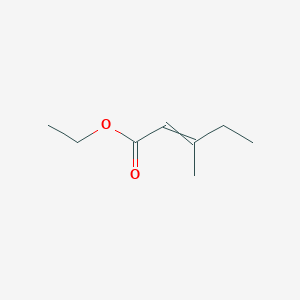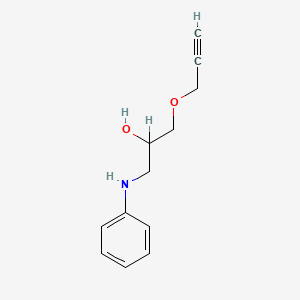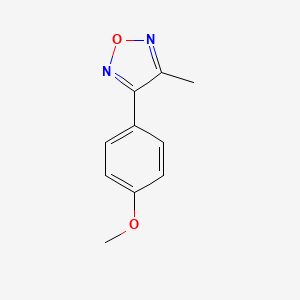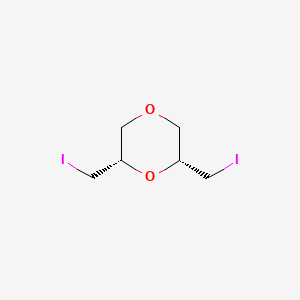
Ethenyl 3-ethoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl 3-ethoxypropanoate, also known as ethyl 3-ethoxypropanoate, is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a mild, pleasant odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethenyl 3-ethoxypropanoate can be synthesized through the addition reaction of absolute ethanol and ethyl acrylate in the presence of a catalyst. The molar ratio of absolute ethanol to ethyl acrylate typically ranges from 3:1 to 100:1. An anion exchange resin is often used as the catalyst, which accounts for 0.1% to 20% of the weight of ethyl acrylate . The reaction is carried out in a tubular reactor under mild conditions, which minimizes side reactions and allows for the recycling and regeneration of the catalyst.
Industrial Production Methods: In industrial settings, the production of ethyl 3-ethoxypropanoate involves continuous processes that simplify the separation and purification steps. The reaction mixture is passed through a fixed-bed reactor, where the catalyst is fixed. The reaction temperature is controlled at around 28 ± 2 degrees Celsius, and the product is collected through rectification to achieve a purity of 99% .
Análisis De Reacciones Químicas
Types of Reactions: Ethenyl 3-ethoxypropanoate, being an ester, undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-ethoxypropanoic acid and ethanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: 3-ethoxypropanoic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: 3-ethoxypropanol.
Aplicaciones Científicas De Investigación
Ethenyl 3-ethoxypropanoate has several applications in scientific research and industry:
Biology: Employed in the preparation of polymers and coatings, which are used in various biological applications.
Medicine: Utilized in the development of new pharmaceuticals and drug delivery systems.
Industry: Widely used in paints, coatings, and as a solvent for various chemical reactions.
Mecanismo De Acción
The mechanism of action of ethyl 3-ethoxypropanoate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating chemical reactions, and enhancing the solubility of reactants. Its molecular structure allows it to participate in hydrogen bonding and van der Waals interactions, which are crucial for its solvency properties.
Comparación Con Compuestos Similares
Ethyl acetate: Another ester used as a solvent with a similar molecular structure but different solvency properties.
Propyl acetate: Similar in structure but with a longer carbon chain, affecting its boiling point and solvency.
Butyl acetate: Used in similar applications but has a higher boiling point and different solvency characteristics.
Uniqueness: Ethenyl 3-ethoxypropanoate is unique due to its specific balance of solvency, boiling point, and reactivity. Its ability to dissolve a wide range of compounds while maintaining a relatively low boiling point makes it particularly valuable in industrial applications.
Propiedades
Número CAS |
14198-95-9 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
ethenyl 3-ethoxypropanoate |
InChI |
InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h4H,2-3,5-6H2,1H3 |
Clave InChI |
ZUVQWYGIXNSGIV-UHFFFAOYSA-N |
SMILES canónico |
CCOCCC(=O)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)

![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)


![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)

![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)





![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)
